molecular formula C9H7ClN2O B2990143 2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one CAS No. 1599634-01-1

2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one

Cat. No.: B2990143
CAS No.: 1599634-01-1
M. Wt: 194.62
InChI Key: NIJRXACFNCQRKO-UHFFFAOYSA-N
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Description

2-Chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one (molecular formula: C₉H₇ClN₂O, MW: 194.62 g/mol, CAS: 1260383-72-9) is a heterocyclic compound featuring a pyrrolopyridine core fused with a chloroethanone moiety. This structure positions it as a valuable intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors. Its synthesis typically involves halogenation and condensation reactions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

2-chloro-1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-3-9(13)7-5-12-8-1-2-11-4-6(7)8/h1-2,4-5,12H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJRXACFNCQRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one typically involves the reaction of pyrrolo[3,2-c]pyridine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a ketone or carboxylic acid derivative.

Scientific Research Applications

2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or signaling pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect protein kinases and other regulatory proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Chlorine Position Isomers
  • 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one (CAS: 1260383-72-9): Chlorine at position 4 of the pyrrolopyridine ring.
  • 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one (CAS: 1260381-71-2): Chlorine at position 4.
Pyrrolopyridine Ring Isomers
  • 2-Chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one (CAS: 1011711-52-6): Nitrogen positions differ ([2,3-b] vs. [3,2-c] fusion), influencing dipole moments and solubility .
  • 2-Chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one : Reported as a synthetic intermediate with distinct reactivity in coupling reactions .

Substituent Variations

Alkyl and Aryl Modifications
  • 1-[4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone (CAS: 1011711-53-7): Phenylsulfonyl group adds steric bulk and may improve metabolic stability (MW: 334.78 g/mol) .
Functional Group Derivatives
  • 2-{5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride (CAS: 1258504-40-3): Amine group replaces ketone, enabling amide bond formation in prodrugs (MW: 236.12 g/mol) .

Biological Activity

2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one is a chemical compound belonging to the pyrrolopyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H7ClN2O
  • IUPAC Name : 2-chloro-1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
  • CAS Number : 1599634-01-1

Structural Characteristics

The compound features a chloro substituent and a pyrrolo[3,2-c]pyridine moiety, which are known for their role in various biological activities. The unique substitution pattern contributes to its distinct chemical reactivity and biological profile.

Research indicates that this compound interacts with specific molecular targets within cells. It is hypothesized to inhibit certain enzymes or signaling pathways, particularly affecting protein kinases and other regulatory proteins. This modulation can lead to significant changes in cellular functions, making it a candidate for therapeutic applications.

Anticancer Activity

Preliminary studies suggest that compounds within the pyrrolopyridine class may exhibit anticancer properties. The inhibition of specific kinases involved in cancer cell proliferation and survival pathways has been noted. For instance, compounds structurally similar to this compound have shown promise in targeting cancer cells with reduced cytotoxicity compared to traditional chemotherapeutics .

Enzyme Inhibition

The compound's ability to inhibit enzymes makes it a subject of interest for drug development. For example, enzyme assays have demonstrated that derivatives of pyrrolopyridines can serve as potent inhibitors of various enzymes involved in metabolic pathways .

Study on Cellular Effects

In a study examining the effects of this compound on cancer cell lines, researchers observed that the compound significantly reduced cell viability at micromolar concentrations. The study highlighted its potential as an anticancer agent with favorable selectivity profiles .

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds revealed that while many pyrrolopyridine derivatives exhibit similar mechanisms of action, this compound displayed unique inhibitory profiles against specific kinases, suggesting a distinct therapeutic window .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerReduced viability in cancer cell lines
Enzyme InhibitionPotent inhibitor of key metabolic enzymes
CytotoxicityLow cytotoxicity compared to traditional drugs

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethanonePyrrolopyridine derivativeAnticancer activity
2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanonePyrrolopyridine derivativeEnzyme inhibition

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

  • In vivo Testing : Assessing the efficacy and safety profile in animal models.
  • Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by the compound.
  • Development of Derivatives : Synthesizing analogs with improved potency and selectivity for specific targets.

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